molecular formula C21H25N3O3S B4922762 N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide

N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide

Cat. No.: B4922762
M. Wt: 399.5 g/mol
InChI Key: NODPSTVGTWIEGK-MNDPQUGUSA-N
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Description

Chemical Structure: The compound (CAS 402471-94-7) features a benzamide core conjugated to a vinyl group substituted with a 2-thienyl moiety. The amino carbonyl linkage connects to a 3-(4-morpholinyl)propyl side chain, contributing to its polar and hydrogen-bonding capabilities. Its molecular formula is C₂₁H₂₅N₃O₃S, with a molecular weight of 399.516 g/mol . Key Structural Features:

  • 2-Thienylvinyl group: Introduces aromatic heterocyclic character, enhancing electronic delocalization.

This compound is listed by Sigma-Aldrich for spectrophotometric detection of metal ions (e.g., Zn(II), Cu(II)), suggesting chelating properties due to its electron-rich thienyl and morpholine groups .

Properties

IUPAC Name

N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-20(17-6-2-1-3-7-17)23-19(16-18-8-4-15-28-18)21(26)22-9-5-10-24-11-13-27-14-12-24/h1-4,6-8,15-16H,5,9-14H2,(H,22,26)(H,23,25)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODPSTVGTWIEGK-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Benzamide Derivatives

The following compounds share the benzamide core but differ in substituents and biological activity profiles:

Compound Name (CAS/Ref) Molecular Formula Molecular Weight (g/mol) Key Substituents Observed Properties/Applications
Target Compound (402471-94-7) C₂₁H₂₅N₃O₃S 399.516 2-Thienylvinyl, morpholinylpropyl Metal ion chelation, spectrophotometric use
Compound 17 C₂₃H₂₃ClN₄O₂S₂ ~486.5 4-Chlorobenzylidene, thiazolidinone ring Antimicrobial activity (29% yield, MP 200°C)
Compound 18 C₂₃H₂₃FN₄O₂S₂ ~488.5 2-Fluorobenzylidene, thiazolidinone ring Antimicrobial activity (74% yield, MP 220–222°C)
Compound 19 C₂₃H₂₃FN₄O₂S₂ ~488.5 4-Fluorobenzylidene, thiazolidinone ring Antimicrobial activity (43% yield, MP 200–202°C)
N-[(E)-1-({[3-(Dimethylamino)propyl]amino}carbonyl)-2-(4-fluorophenyl)ethenyl]benzamide C₂₁H₂₄FN₃O₂ 369.44 4-Fluorophenyl, dimethylaminopropyl Structural analog with reduced steric bulk; no explicit bioactivity reported

Critical Structural and Functional Differences

Backbone Modifications: The target compound’s 2-thienylvinyl group contrasts with the thiazolidinone-hydrazino moieties in Compounds 17–19 . The thienyl group’s electron-rich sulfur may enhance metal-binding capacity compared to fluorine or chlorine substituents in analogs.

Biological Activity: Compounds 17–19 exhibit antimicrobial activity, likely due to their thiazolidinone rings, which are known to disrupt bacterial cell walls . In contrast, the target compound’s primary documented application is metal ion detection, implying divergent mechanisms of action .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in ’s analog reduces electron density at the vinyl group compared to the target’s 2-thienyl substituent, which may alter binding affinity in chelation or receptor interactions .

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